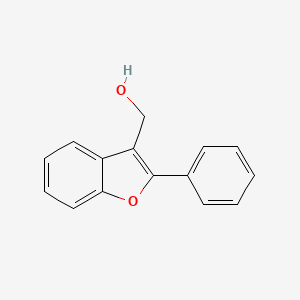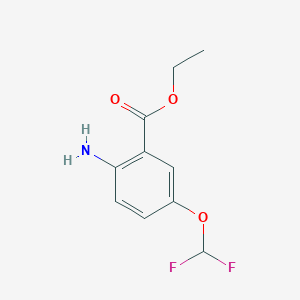
(2-Phenylbenzofuran-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Phenylbenzofuran-3-yl)methanol is an organic compound with the molecular formula C15H12O2. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Phenylbenzofuran-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of phenylacetic acid derivatives and benzofuran intermediates. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dichloromethane or methanol .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography .
Análisis De Reacciones Químicas
Types of Reactions: (2-Phenylbenzofuran-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or nitration can occur at the phenyl ring, facilitated by reagents like bromine or nitric acid
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation
Major Products:
Oxidation: (2-Phenylbenzofuran-3-yl)carboxylic acid.
Reduction: this compound.
Substitution: Halogenated or nitrated derivatives of this compound
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties .
Mecanismo De Acción
The mechanism by which (2-Phenylbenzofuran-3-yl)methanol exerts its effects is primarily through its interaction with free radicals. The compound’s antioxidant activity is attributed to its ability to donate hydrogen atoms, thereby neutralizing reactive oxygen species. This activity is facilitated by the presence of hydroxyl groups and the benzofuran ring structure, which stabilizes the resulting radicals .
Comparación Con Compuestos Similares
Benzofuran: The parent compound, known for its diverse biological activities.
2-Phenylbenzofuran: A closely related compound with similar structural features but lacking the methanol group.
3-Hydroxybenzofuran: Another derivative with a hydroxyl group at the 3-position instead of the methanol group
Uniqueness: (2-Phenylbenzofuran-3-yl)methanol is unique due to the presence of both the benzofuran ring and the methanol group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials .
Propiedades
Fórmula molecular |
C15H12O2 |
|---|---|
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
(2-phenyl-1-benzofuran-3-yl)methanol |
InChI |
InChI=1S/C15H12O2/c16-10-13-12-8-4-5-9-14(12)17-15(13)11-6-2-1-3-7-11/h1-9,16H,10H2 |
Clave InChI |
HROPMIYNPWJHKG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3O2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbonitrile](/img/structure/B13674448.png)
![7-[(3Z)-2-hydroxy-4-oxo-3-(4,4,10,10-tetramethyl-8-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,9(13)-dien-7-ylidene)cyclobuten-1-yl]-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-6-olate](/img/structure/B13674450.png)


![7-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B13674466.png)



![1-[(3-Methylthiophen-2-yl)methyl]azetidine](/img/structure/B13674478.png)

